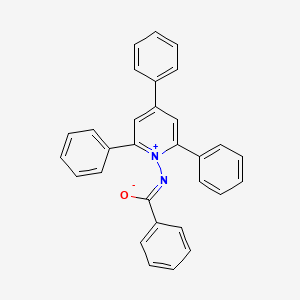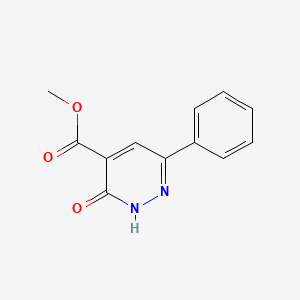
1-(Benzoylazanidyl)-2,4,6-triphenylpyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzoylazanidyl)-2,4,6-triphenylpyridin-1-ium is a complex organic compound characterized by its unique structure, which includes a benzoyl group attached to a pyridinium core with three phenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzoylazanidyl)-2,4,6-triphenylpyridin-1-ium typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with an appropriate amine to form the benzoylazanidyl intermediate. This intermediate is then reacted with 2,4,6-triphenylpyridine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as toluene or acetonitrile and catalysts like palladium(II) acetate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions: 1-(Benzoylazanidyl)-2,4,6-triphenylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
科学研究应用
1-(Benzoylazanidyl)-2,4,6-triphenylpyridin-1-ium has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials
作用机制
The mechanism by which 1-(Benzoylazanidyl)-2,4,6-triphenylpyridin-1-ium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the pyridinium core can interact with cellular membranes, affecting cell signaling pathways .
相似化合物的比较
Benzoyl chloride: Shares the benzoyl functional group but lacks the pyridinium core.
2,4,6-triphenylpyridine: Similar pyridine core but without the benzoylazanidyl group.
Uniqueness: 1-(Benzoylazanidyl)-2,4,6-triphenylpyridin-1-ium is unique due to its combination of a benzoyl group with a highly substituted pyridinium core, providing distinct chemical and biological properties not found in simpler analogs .
属性
IUPAC Name |
(Z)-N-(2,4,6-triphenylpyridin-1-ium-1-yl)benzenecarboximidate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2O/c33-30(26-19-11-4-12-20-26)31-32-28(24-15-7-2-8-16-24)21-27(23-13-5-1-6-14-23)22-29(32)25-17-9-3-10-18-25/h1-22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDQETUYEVZEIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)N=C(C4=CC=CC=C4)[O-])C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)/N=C(/C4=CC=CC=C4)\[O-])C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-1-(4-nitrophenyl)thiourea](/img/structure/B2537368.png)
![3,6-diethyl 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2537369.png)
![6-Oxaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2537371.png)



![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2537378.png)
![3-(1-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2537379.png)
![N-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2537380.png)

![2-Methoxyethyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2537383.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide](/img/structure/B2537386.png)
